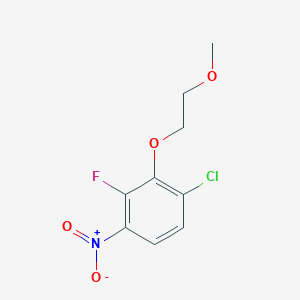
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The compound also contains chloro, fluoro, and methoxyethoxy substituents, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro and fluoro substituents using halogenating agents like chlorine or fluorine gas.
Etherification: Introduction of the methoxyethoxy group through a nucleophilic substitution reaction using an appropriate alkoxide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other substituents through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzenes: From various substitution reactions.
科学研究应用
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Use in the production of dyes, agrochemicals, and polymers.
作用机制
The mechanism of action of 1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene would depend on its specific application. For instance:
In Biological Systems: It might interact with enzymes or receptors, influencing biochemical pathways.
In Chemical Reactions: The electron-withdrawing nitro group can activate the benzene ring towards nucleophilic substitution, while the chloro and fluoro groups can influence the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
1-Chloro-3-fluoro-4-nitrobenzene: Lacks the methoxyethoxy group.
1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene: Lacks the fluoro group.
1-Fluoro-2-(2-methoxyethoxy)-4-nitrobenzene: Lacks the chloro group.
Uniqueness
1-Chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene is unique due to the combination of its substituents, which can result in distinct chemical properties and reactivity patterns compared to similar compounds.
属性
IUPAC Name |
1-chloro-3-fluoro-2-(2-methoxyethoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO4/c1-15-4-5-16-9-6(10)2-3-7(8(9)11)12(13)14/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPDXHNGBRZKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
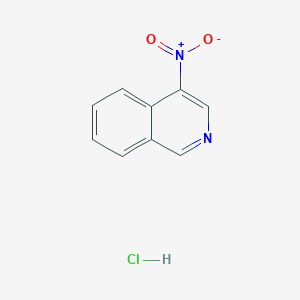

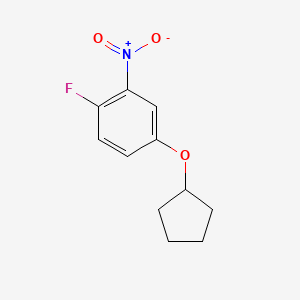
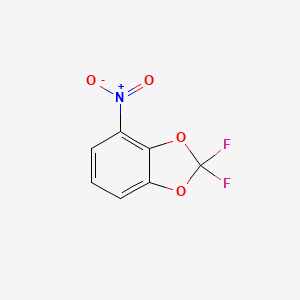
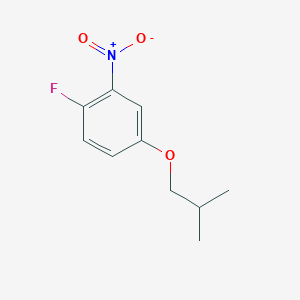
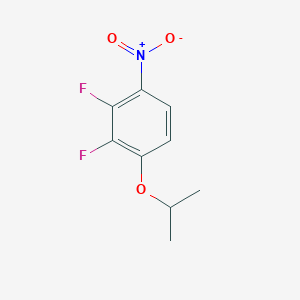
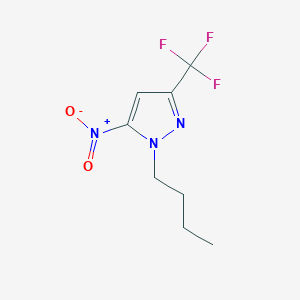
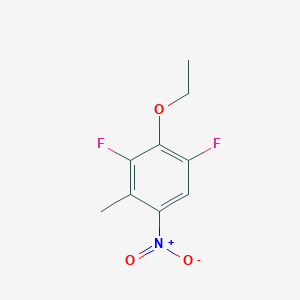
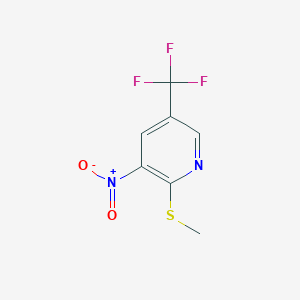
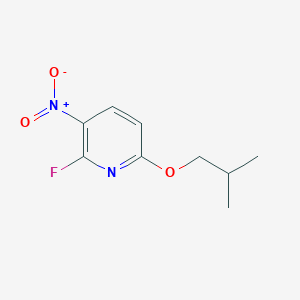
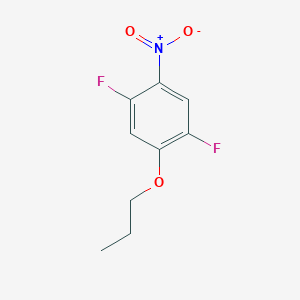
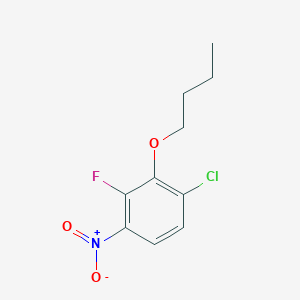
![1-[(Tert-butoxy)methyl]-2-nitrobenzene](/img/structure/B8028343.png)
![1-[(Tert-butoxy)methyl]-3-nitrobenzene](/img/structure/B8028349.png)
